4-Hydroxy-1-indanone

Catalog No.
S709008
CAS No.
40731-98-4
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-1-indanone

CAS Number

40731-98-4

Product Name

4-Hydroxy-1-indanone

IUPAC Name

4-hydroxy-2,3-dihydroinden-1-one

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2

InChI Key

CKSCMRNFDBWFND-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)O

The exact mass of the compound 4-Hydroxy-1-indanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxy-1-indanone (CAS 40731-98-4) is a highly valued bifunctional building block in pharmaceutical and fine chemical synthesis. Characterized by an indanone core with a phenolic hydroxyl group at the 4-position, it offers two orthogonal reactive sites: a nucleophilic phenolic hydroxyl (predicted pKa ~9.2) and an electrophilic ketone with an adjacent acidic alpha-carbon [1]. This dual reactivity makes it a critical precursor for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors, steroid sulfatase inhibitors, and anti-inflammatory agents[2]. Commercially, it is prioritized for its high-yield synthetic accessibility from dihydrocoumarin, making it a scalable and cost-effective scaffold for industrial drug development [3].

Substituting 4-hydroxy-1-indanone with its close isomers, such as 5-hydroxy-1-indanone or 6-hydroxy-1-indanone, fundamentally alters both the synthetic pathway and the downstream pharmacological profile[1]. In API synthesis, the position of the hydroxyl group dictates the spatial vector of subsequent functionalization (e.g., etherification or sulfamoylation). For instance, in the development of benzylidene-1-indanone derivatives for inflammatory bowel disease (IBD) or steroid sulfatase inhibitors, shifting the hydroxyl from the 4- to the 5-position drastically changes the molecule's binding affinity and steric interactions within the target active site [2]. Furthermore, from a procurement perspective, the 4-hydroxy isomer is accessible via the direct rearrangement of dihydrocoumarin, whereas other isomers require different, often more costly, precursor streams [3].

High-Yield Scalability via Dihydrocoumarin Rearrangement

The commercial viability of an indanone scaffold heavily depends on its synthetic accessibility. 4-Hydroxy-1-indanone can be efficiently synthesized via the aluminum chloride-induced rearrangement and cyclization of dihydrocoumarin, a readily available and inexpensive precursor, achieving yields of 85% to 95% at scale [1]. In contrast, the synthesis of 5-hydroxy-1-indanone typically requires the demethylation of 5-methoxy-1-indanone, which involves more expensive starting materials and additional synthetic steps [2]. This distinct synthetic route makes the 4-hydroxy isomer highly advantageous for bulk API manufacturing.

Evidence DimensionSynthesis Yield and Precursor Cost-Efficiency
Target Compound Data85-95% yield via direct rearrangement of dihydrocoumarin
Comparator Or Baseline5-Hydroxy-1-indanone (requires multi-step synthesis or demethylation of costlier 5-methoxy-1-indanone)
Quantified DifferenceEliminates the need for methoxy-precursor demethylation, utilizing a highly efficient single-stage core rearrangement
ConditionsIndustrial scale-up conditions (e.g., AlCl3-mediated cyclization or acid-catalyzed hydrolysis/cyclization)

Enables highly cost-effective, bulk procurement of the indanone building block for large-scale API manufacturing.

Dual-Site Reactivity for Complex Scaffold Assembly

Unlike unsubstituted 1-indanone, 4-hydroxy-1-indanone provides two distinct, orthogonally addressable reaction sites: a phenolic hydroxyl group (predicted pKa ~9.2) and a reactive ketone/alpha-carbon system . This allows chemists to perform sequential modifications, such as O-alkylation or sulfamoylation at the 4-position, followed by Knoevenagel condensation or halogenation at the 2-position [1]. The specific spatial relationship between the 4-hydroxyl and the cyclopentanone ring prevents unwanted intramolecular cyclization that can complicate the reactivity of other isomers.

Evidence DimensionOrthogonal Reactive Sites
Target Compound DataBifunctional (Phenolic OH + Ketone alpha-carbon)
Comparator Or Baseline1-Indanone (Monofunctional ketone)
Quantified DifferenceProvides an additional nucleophilic site (OH) for derivatization without interfering with alpha-carbon reactivity
ConditionsStandard organic synthesis conditions (e.g., sequential O-alkylation and condensation)

Reduces the number of synthetic steps required to build highly functionalized indane systems in pharmaceutical discovery.

Distinct Spatial Vectoring for Target Binding Affinity

In the design of targeted therapeutics, such as steroid sulfatase inhibitors or TNF-alpha inhibitors, the positional isomerism of the indanone core is critical. The 4-hydroxyl group provides a specific spatial trajectory for substituents that is geometrically distinct from the 5- or 6-positions [1]. Studies on indanone derivatives demonstrate that shifting the functionalization from the 4-position to the 5-position alters the molecule's interaction with the target protein's active site, directly impacting the IC50 profile and overall efficacy [2].

Evidence DimensionPharmacophore Spatial Orientation
Target Compound Data4-position substitution vector
Comparator Or Baseline5-hydroxy-1-indanone (5-position substitution vector)
Quantified DifferenceFundamentally alters the steric profile and hydrogen-bonding trajectory of the resulting API
ConditionsStructure-Activity Relationship (SAR) studies in drug discovery

Buyers synthesizing specific target libraries must procure the exact 4-hydroxy isomer to maintain the required structure-activity relationship.

Bulk API Manufacturing

Leveraging its high-yield synthesis from dihydrocoumarin, 4-hydroxy-1-indanone is an ideal starting material for the large-scale production of indane-based pharmaceuticals, offering superior processability and cost-efficiency compared to other isomers [1].

Kinase and Enzyme Inhibitor Development

Utilized as a core scaffold where the 4-hydroxyl group is derivatized (e.g., into a sulfamate or ether) to precisely interact with the active sites of enzymes like steroid sulfatase or various kinases, strictly relying on the 4-position's spatial vector[2].

Anti-Inflammatory Drug Discovery

Employed in the synthesis of 2-benzylidene-1-indanone derivatives, where the orthogonal reactivity of the ketone and the specific orientation of the 4-hydroxyl group are critical for optimizing TNF-alpha inhibition and treating inflammatory bowel disease [3].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

148.052429494 Da

Monoisotopic Mass

148.052429494 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Hydroxyindan-1-one

Dates

Last modified: 08-15-2023

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